molecular formula C23H17N3O4S B5760158 N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B5760158
M. Wt: 431.5 g/mol
InChI Key: XKQJACWNTMGRLM-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its combined structural features and the presence of the nitrobenzamide moiety, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-17-13-11-15(12-14-17)20-21(16-7-3-2-4-8-16)31-23(24-20)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJACWNTMGRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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